Melamine Picrate

Descripción general

Descripción

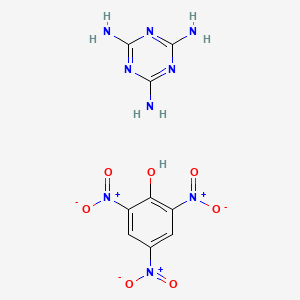

Melamine Picrate is a crystalline compound characterized by its yellow to orange color. It is formed by the reaction between melamine and picric acid. This compound is known for its high explosive properties and is often used in specific chemical research and experimental applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Melamine Picrate is synthesized by reacting melamine with picric acid. The reaction typically occurs in an aqueous solution where melamine and picric acid are mixed in stoichiometric amounts. The reaction is exothermic and should be conducted under controlled conditions to prevent any hazardous incidents .

Industrial Production Methods

Industrial production of this compound involves the careful control of reaction parameters such as temperature, concentration, and pH. The process usually requires a purification step to obtain the compound in its pure form. This is often achieved through recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions

Melamine Picrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different nitrogen oxides.

Reduction: Reduction reactions can convert this compound into less complex compounds.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various halogens and other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrogen oxides, while reduction can yield simpler amines .

Aplicaciones Científicas De Investigación

Applications in Explosives

Explosive Formulations : Melamine picrate is primarily utilized in the development of explosives, particularly as a component in plastic bonded explosives (PBXs). Its high nitrogen content enhances the energy output when detonated, making it suitable for military and industrial applications. The compound demonstrates favorable properties such as stability under various conditions and a relatively low sensitivity to impact compared to other explosive materials .

Research Studies : Numerous studies have investigated the performance characteristics of this compound in explosive formulations. For instance, research has shown that when incorporated into PBX systems, this compound can improve detonation velocity and pressure, making it a valuable additive for enhancing explosive performance .

Applications in Material Science

Polymer Composites : Beyond its role in explosives, this compound has potential applications in material science, particularly in developing polymer composites. Its ability to interact with various polymers can enhance mechanical properties and thermal stability, making it suitable for applications in aerospace and automotive industries.

Flame Retardants : Due to its chemical structure, this compound may also serve as an effective flame retardant. The nitrogen-rich nature of the compound can help inhibit flame propagation when incorporated into polymer matrices .

Case Studies

- Explosive Performance Evaluation : A study evaluated the detonation characteristics of this compound when mixed with other explosive agents. Results indicated that formulations containing this compound exhibited higher detonation pressures and velocities compared to traditional explosives .

- Material Enhancement Research : Research into polymer composites incorporating this compound demonstrated improved tensile strength and thermal resistance. These findings suggest that this compound could be utilized to develop advanced materials for high-performance applications .

Mecanismo De Acción

The mechanism by which Melamine Picrate exerts its effects involves its ability to release energy rapidly upon decomposition. This is due to the presence of both melamine and picric acid, which contribute to its high explosive properties. The molecular targets and pathways involved include the rapid release of gases and heat, leading to an explosive reaction .

Comparación Con Compuestos Similares

Similar Compounds

Melamine: Known for its use in the production of plastics and resins.

Picric Acid: Used as an explosive and in the manufacture of dyes.

Melamine Cyanurate: Used as a flame retardant

Uniqueness

Melamine Picrate is unique due to its combination of melamine and picric acid, which gives it distinct explosive properties not found in other similar compounds. This makes it particularly useful in specific industrial and research applications .

Actividad Biológica

Melamine picrate, a compound formed from the reaction of melamine and picric acid, has gained attention due to its potential biological activities and toxicological implications. This article reviews the biological effects, mechanisms of toxicity, and relevant case studies associated with this compound.

This compound is characterized by its crystalline structure and solubility in organic solvents. It is primarily recognized for its use in the synthesis of various materials and as a potential contaminant in food products. The compound is derived from melamine, which is known for its applications in plastics and resins, and picric acid, a well-known explosive and chemical reagent.

Toxicological Studies

Research indicates that melamine and its derivatives, including this compound, exhibit low acute toxicity in mammals but can lead to significant renal damage when administered at high doses. The primary biological effects observed include:

- Renal Toxicity : Melamine exposure is associated with the formation of kidney stones (urolithiasis) and acute renal failure. Studies have shown that high levels of melamine can lead to calculi formation due to crystallization in renal tubules .

- Oxidative Stress : Melamine may induce oxidative stress, which is implicated in renal injury. Elevated levels of malondialdehyde (MDA), a marker for oxidative stress, have been observed in individuals exposed to melamine .

- Carcinogenic Potential : Long-term exposure to high doses of melamine has raised concerns regarding its potential carcinogenic effects, particularly related to urinary bladder carcinomas .

Dietary Exposure

A study conducted on dietary sources of melamine exposure among U.S. children revealed that certain food patterns were positively associated with urinary melamine concentrations. The geometric mean concentration measured was 11.563 µg/g of creatinine, indicating significant exposure levels linked to specific dietary habits .

Occupational Exposure

Another study focused on occupational exposure among workers handling melamine-containing materials found that the benchmark dose for renal injury markers was significantly lower than the current tolerable daily intake levels set by health authorities. This suggests a need for stricter regulations regarding exposure limits .

The mechanisms by which this compound exerts its biological effects are not fully understood but are believed to involve:

- Crystallization in Renal Tubules : The formation of insoluble complexes leads to obstruction and damage within the kidneys.

- Inflammatory Response : Exposure may trigger inflammatory pathways that exacerbate renal injury.

- Disruption of Cellular Homeostasis : Melamine can interfere with normal cellular functions, leading to apoptosis or necrosis in renal tissues.

Summary Table of Findings

Propiedades

IUPAC Name |

1,3,5-triazine-2,4,6-triamine;2,4,6-trinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O7.C3H6N6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;4-1-7-2(5)9-3(6)8-1/h1-2,10H;(H6,4,5,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPZQRRCBDLBOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1(=NC(=NC(=N1)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N9O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693733 | |

| Record name | 2,4,6-Trinitrophenol--1,3,5-triazine-2,4,6-triamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70285-40-4 | |

| Record name | 2,4,6-Trinitrophenol--1,3,5-triazine-2,4,6-triamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.